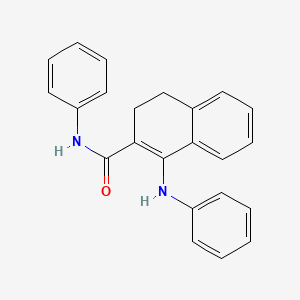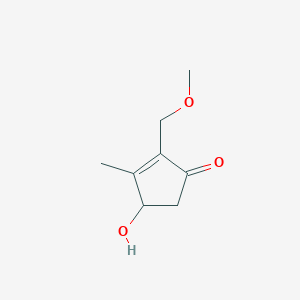
4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a hydroxyl group, a methoxymethyl group, and a methyl group attached to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclopentene derivative with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions typically include a solvent like ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentanol derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one.
Reduction: Formation of 4-hydroxy-2-(methoxymethyl)-3-methylcyclopentanol.
Substitution: Formation of various substituted cyclopentene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxymethyl group can enhance the compound’s solubility and bioavailability. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and exhibit diverse biological activities.
Pyrrolone and Pyrrolidinone Derivatives: These five-membered heterocycles have similar structural features and are known for their pharmaceutical applications.
Uniqueness
4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and its cyclopentene ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
66197-51-1 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
4-hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O3/c1-5-6(4-11-2)8(10)3-7(5)9/h7,9H,3-4H2,1-2H3 |
Clave InChI |
APNJVKVFOXIOPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



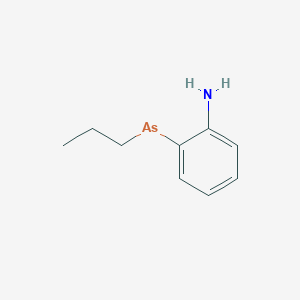
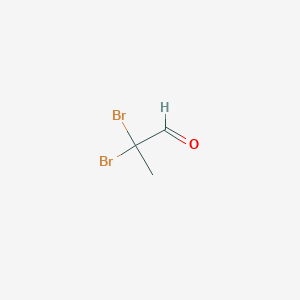
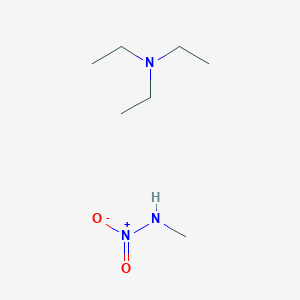


![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
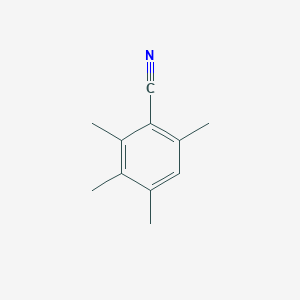
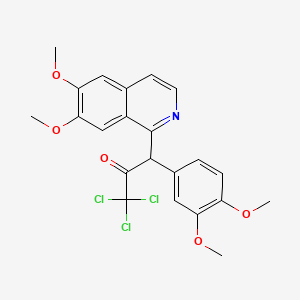
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)
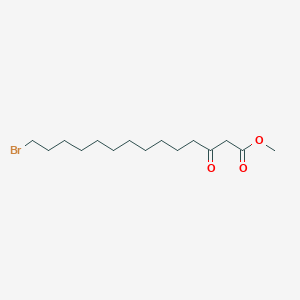
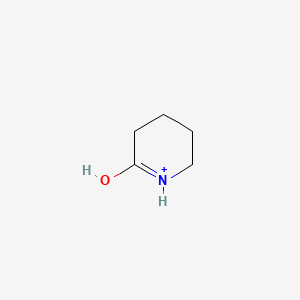
![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
